

The Versatility of Bromo-PEG6-alcohol in Modern Research: A Technical Guide

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Compound of Interest		
Compound Name:	Bromo-PEG6-alcohol	
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For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG6-alcohol has emerged as a pivotal molecular tool in contemporary biomedical research, primarily owing to its unique bifunctional nature. This technical guide provides an indepth exploration of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing its full potential.

Core Properties of Bromo-PEG6-alcohol

Bromo-PEG6-alcohol is a heterobifunctional linker molecule featuring a terminal bromide and a terminal hydroxyl group, separated by a six-unit polyethylene glycol (PEG) chain. This structure imparts a valuable combination of reactivity and favorable physicochemical properties. The hydrophilic PEG spacer enhances aqueous solubility, a crucial attribute for biological applications, while the two distinct functional groups allow for sequential or orthogonal conjugation strategies.[1][2][3]

Physicochemical Data

The key properties of **Bromo-PEG6-alcohol** are summarized in the table below, providing essential data for experimental design and analytical characterization.



Property	Value	Reference(s)
Molecular Formula	C12H25BrO6	[3]
Molecular Weight	345.23 g/mol	[4]
Appearance	Colorless to light yellow liquid	
Boiling Point	404.9 ± 40.0 °C at 760 mmHg (Predicted)	
Density	1.282 ± 0.06 g/cm ³ (Predicted)	_
Solubility	Soluble in water, Dichloromethane (DCM), Dimethyl sulfoxide (DMSO)	
рКа	14.36 ± 0.10 (Predicted)	_
Storage Conditions	Short term (days to weeks): 0 - 4 °C, Long term (months to years): -20 °C. Should be stored in a dry, dark environment.	

Primary Application: A Linker in Proteolysis Targeting Chimeras (PROTACs)

The most prominent application of **Bromo-PEG6-alcohol** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are revolutionary heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).

A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length, flexibility, and composition are critical for the efficacy of the PROTAC, as they dictate the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.



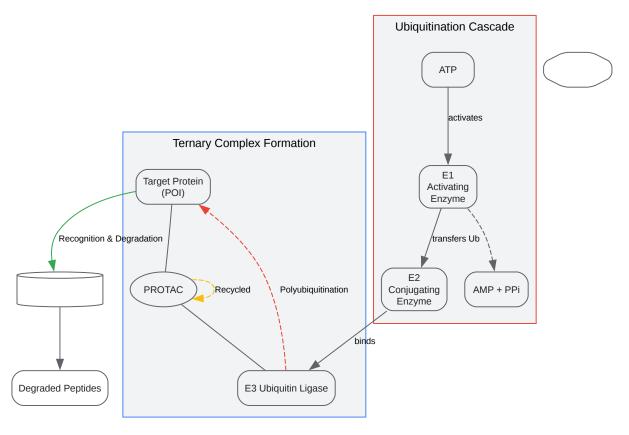
The PEG6 chain of **Bromo-PEG6-alcohol** provides an optimal linker length and flexibility for many target-E3 ligase pairs. Furthermore, its hydrophilicity helps to overcome the often poor solubility of complex PROTAC molecules.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

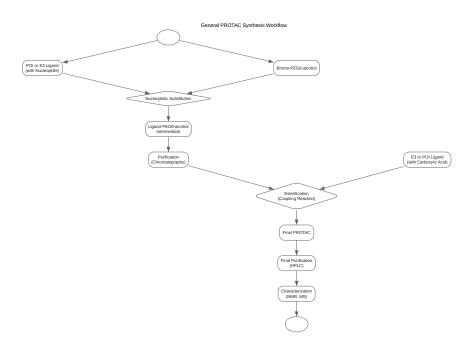
The diagram below illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.



PROTAC Mechanism of Action







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